4-bromo-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide
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Overview
Description
4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent, such as bromine, to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE: Similar structure but with a methyl group instead of the tetrahydroquinazoline moiety.
3-BROMO-N-(3-BROMOBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE: Contains additional bromine atoms and different substitution patterns.
Uniqueness
4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15BrN4O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H15BrN4O2/c21-14-10-8-13(9-11-14)19(26)24-25-18(17-7-3-4-12-22-17)23-16-6-2-1-5-15(16)20(25)27/h1-12,18,23H,(H,24,26) |
InChI Key |
UDBXEIOWINJWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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